molecular formula C8H14BrN5O B1380989 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630764-02-1

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Cat. No. B1380989
CAS RN: 1630764-02-1
M. Wt: 276.13 g/mol
InChI Key: FKVSNAFWGLVTFL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, these specific details for “1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine” are not available in the literature .

Scientific Research Applications

Synthesis and Structural Characterization

  • The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a three-step protocol and characterized by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Quantum Chemical Calculations and Molecular Properties

  • Quantum chemical calculations provide insights into the energy, geometrical structure, and vibrational wavenumbers of functionalized triazoline-3-thione compounds with substituted piperazine and adamantyl substituents (El-Emam et al., 2012).

Anticancer Activity

  • Heterocyclic compounds like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one show potential anticancer activity against human bone cancer cell lines and their binding sites for proteins are studied using molecular docking (Lv et al., 2019).

Imaging Agent Development

  • Methoxyphenyl piperazine derivatives are being developed as novel imaging agents, like in the case of 99mTc-tricarbonyl labeled compounds for potential use as 5HT1A receptor ligands (Hassanzadeh et al., 2012).

Drug Design and Optimization

  • Substituting methylene groups with more polar functional groups in compounds like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) improves its pharmacological properties for potential therapeutic or diagnostic applications (Abate et al., 2011).

properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN5O/c1-15-6-14-8(11-7(9)12-14)13-4-2-10-3-5-13/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVSNAFWGLVTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

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